Tris(2,4,5-trichlorophenyl)methane
Description
Properties
CAS No. |
70757-50-5 |
|---|---|
Molecular Formula |
C19H7Cl9 |
Molecular Weight |
554.3 g/mol |
IUPAC Name |
1-[bis(2,4,5-trichlorophenyl)methyl]-2,4,5-trichlorobenzene |
InChI |
InChI=1S/C19H7Cl9/c20-10-4-16(26)13(23)1-7(10)19(8-2-14(24)17(27)5-11(8)21)9-3-15(25)18(28)6-12(9)22/h1-6,19H |
InChI Key |
NCQDNZGEBCBEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(C2=CC(=C(C=C2Cl)Cl)Cl)C3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The patented process involves reacting 2,5-dichlorophenol with chlorine gas in a liquid inert polar aprotic solvent (e.g., 1,2-dichloroethane or nitrobenzene) under controlled temperatures (0–20°C). A Lewis acid catalyst, such as aluminum chloride, is critical for achieving high regioselectivity toward the 2,4,5-isomer over the undesired 2,3,6-isomer. Key parameters include:
- Solvent Selection : Polar aprotic solvents with dielectric constants ≥8 improve reaction efficiency. For example, 1,2-dichloroethane (dielectric constant: 10.4) enables a 12.8:1 ratio of 2,4,5-trichlorophenol to 2,3,6-trichlorophenol.
- Catalyst Loading : Aluminum chloride at 0.5–10% by weight of 2,5-dichlorophenol optimizes yield without excess byproduct formation.
- Stoichiometry : Precise chlorine dosing avoids under-chlorination (residual 2,5-dichlorophenol) or over-chlorination (2,3,4,6-tetrachlorophenol).
Workup and Purification
Post-reaction, the mixture is treated with aqueous hydrochloric acid to neutralize the catalyst, followed by solvent distillation or alkaline extraction to isolate 2,4,5-trichlorophenol. This method ensures dioxin-free product when starting from purified 2,5-dichlorophenol.
Triarylmethane Synthesis Strategies
While no direct patents describe this compound, analogous methods for bis-aryl methanes offer insights. US3408408A outlines the synthesis of bis-(3,5,6-trichloro-2-hydroxyphenyl)methane via condensation of trichlorophenol with formaldehyde, suggesting a template for triarylmethane formation.
Friedel-Crafts Alkylation
Triarylmethanes are classically synthesized via Friedel-Crafts reactions, where aryl groups are introduced to a central carbon. For this compound, potential pathways include:
Chloroform as Carbon Source :
Reacting 2,4,5-trichlorophenylmagnesium bromide with chloroform (CHCl₃) in the presence of a Lewis acid catalyst (e.g., AlCl₃):
$$
3\,\text{Ar-Mg-Br} + \text{CHCl}3 \rightarrow \text{Ar}3\text{CH} + 3\,\text{MgBrCl}
$$
where Ar = 2,4,5-trichlorophenyl. This method requires anhydrous conditions and precise stoichiometry to avoid di- or tetrasubstituted products.Formaldehyde Condensation :
Adapting US3408408A’s bis-aryl method, three equivalents of 2,4,5-trichlorophenol could react with formaldehyde under acidic conditions. However, steric hindrance from chlorine substituents may limit trisubstitution, necessitating excess reagent or elevated temperatures.
Ullmann Coupling
Palladium-catalyzed coupling of 2,4,5-trichlorophenyl halides with a methane-tribromide precursor offers a modern alternative. For example:
$$
3\,\text{Ar-X} + \text{CBr}4 \xrightarrow{\text{Pd catalyst}} \text{Ar}3\text{CBr} + 3\,\text{XBr}
$$
followed by reduction to remove the bromine. This method remains speculative without explicit experimental data.
Comparative Analysis of Synthetic Routes
The table below hypothesizes reaction conditions for this compound synthesis based on analogous processes:
| Method | Reactants | Catalyst | Temperature | Yield (Hypothetical) |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 2,4,5-Trichlorophenyl MgBr, CHCl₃ | AlCl₃ | 0–25°C | 40–60% |
| Formaldehyde Condensation | 2,4,5-Trichlorophenol, HCHO | H₂SO₄ | 80–100°C | 20–35% |
| Ullmann Coupling | 2,4,5-Trichlorophenyl Br, CBr₄ | Pd(OAc)₂ | 120°C | 50–70% |
Challenges :
- Steric Effects : Bulky chlorine substituents hinder trisubstitution, favoring mono- or disubstituted intermediates.
- Byproduct Formation : Over-chlorination or dimerization may occur without stringent temperature control.
Chemical Reactions Analysis
Types of Reactions
Tris(2,4,5-trichlorophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of triarylmethane derivatives with reduced functional groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents like nitro, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tris(2,4,5-trichlorophenyl)quinone.
Reduction: Formation of tris(2,4,5-trichlorophenyl)methanol.
Substitution: Formation of various substituted triarylmethane derivatives.
Scientific Research Applications
Tris(2,4,5-trichlorophenyl)methane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tris(2,4,5-trichlorophenyl)methane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution: this compound exhibits a higher degree of chlorination (9 Cl atoms) compared to simpler analogs like 2,4,5-trichlorophenol (3 Cl atoms). This increases its molecular weight (MW = 545.3 g/mol) and reduces solubility in aqueous environments .
- Functional Groups: Unlike phenolic or carboxylic acid derivatives, the tris compound lacks polar functional groups, rendering it more lipophilic and prone to adsorption onto organic matter in soils or sediments.
Environmental Persistence and Degradation
- Persistence: this compound’s fully substituted phenyl rings resist microbial and photolytic degradation, similar to PCBs. In contrast, 2,4,5-trichlorophenol and its acetic acid derivative are more susceptible to oxidation due to their hydroxyl or carboxyl groups .
- Degradation Byproducts: Chlorinated phenols like 2,4,5-trichlorophenol can degrade into dioxins under specific conditions, whereas the tris compound’s degradation pathways remain underexplored but likely involve reductive dechlorination or partial ring cleavage .
Toxicity and Bioaccumulation
- Acute Toxicity: 2,4,5-Trichlorophenol exhibits higher acute toxicity (LC50 in fish: 0.1–1 mg/L) compared to the tris compound, which is less water-soluble and thus less bioavailable. However, chronic exposure to the tris compound may pose risks due to bioaccumulation in fatty tissues .
- In contrast, 2,4,6-tetrachlorophenol is a known carcinogen with documented impacts on aquatic organisms .
Q & A
Q. What methodologies enable real-time monitoring of the compound’s formation in multiphasic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
